Product packaging for Isopropyl 6-bromohexanoate(Cat. No.:CAS No. 64135-07-5)

Isopropyl 6-bromohexanoate

Cat. No.: B3276384
CAS No.: 64135-07-5
M. Wt: 237.13 g/mol
InChI Key: ZCNHDLQYRACYQR-UHFFFAOYSA-N
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Description

Isopropyl 6-bromohexanoate (CAS 64135-07-5) is a bromoester compound with the molecular formula C9H17BrO2 and a molecular weight of 237.14 g/mol. It is a valuable synthetic intermediate and building block in organic chemistry and materials science research. The molecule features a terminal bromine atom on a hexanoate chain, making it a suitable alkylating agent, while the isopropyl ester group can enhance solubility and serve as a protecting group that can be removed under specific conditions. Its structure allows for further functionalization, enabling its use in the synthesis of more complex molecules, such as polymers, dendrimers, and pharmaceutical candidates. Researchers utilize this compound in nucleophilic substitution reactions, where the bromoalkyl chain can be extended to create longer carbon chains or heteroatom-functionalized materials. As a reagent, it is strictly for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions; refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17BrO2 B3276384 Isopropyl 6-bromohexanoate CAS No. 64135-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 6-bromohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-8(2)12-9(11)6-4-3-5-7-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNHDLQYRACYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338547
Record name Isopropyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64135-07-5
Record name Isopropyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Isopropyl 6 Bromohexanoate

Routes from Precursor Alkanoic Acids and Derivatives

The synthesis of isopropyl 6-bromohexanoate (B1238239) fundamentally relies on the availability of 6-bromohexanoic acid as a key intermediate. Methodologies are therefore logically divided into the preparation of this precursor followed by its conversion to the desired isopropyl ester.

Esterification Protocols for Isopropyl 6-Bromohexanoate

Once 6-bromohexanoic acid is obtained, it can be converted to this compound via standard esterification methods.

The most straightforward method for converting 6-bromohexanoic acid to its isopropyl ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of 2-propanol (isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comorganic-chemistry.orgathabascau.ca The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the equilibrium toward the formation of the ester. operachem.com

A highly efficient, one-pot synthesis combines the ring-opening of ε-caprolactone and subsequent esterification. In this procedure, a solution of ε-caprolactone in 2-propanol is saturated with hydrogen bromide gas at low temperature. prepchem.com An acid catalyst like sulfuric acid is then added, and the mixture is heated under reflux. prepchem.com This approach first generates 6-bromohexanoic acid in situ, which then undergoes Fischer esterification with the surrounding 2-propanol to yield this compound. prepchem.com

Starting MaterialReagentsSolventReaction TypeConditions
ε-CaprolactoneHBr gas, H₂SO₄2-PropanolOne-pot ring-opening and esterificationReflux for 16 hours

An alternative, two-step route to the ester involves the activation of the carboxylic acid by converting it into a more reactive acyl halide, specifically 6-bromohexanoyl chloride. This intermediate is then reacted with 2-propanol in an alcoholysis reaction to form the final ester.

First, 6-bromohexanoic acid is converted to 6-bromohexanoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. innospk.comorgsyn.org Thionyl chloride is commonly used for this transformation. innospk.comsemanticscholar.org The resulting acyl chloride is a highly reactive species.

Properties of 6-Bromohexanoyl Chloride
PropertyValue
CAS Number22809-37-6
Molecular FormulaC₆H₁₀BrClO
Molecular Weight213.50 g/mol
Boiling Point130 °C at 20 mmHg
Density1.395 g/mL at 25 °C

In the second step, the purified 6-bromohexanoyl chloride is reacted with 2-propanol. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically rapid and proceeds to completion, often carried out in the presence of a non-nucleophilic base (like pyridine) to neutralize the hydrochloric acid (HCl) byproduct. This method is particularly useful when the direct Fischer esterification is slow or gives low yields. athabascau.ca

Transesterification Approaches

The general reaction for the acid-catalyzed transesterification would proceed as follows:

Reaction Scheme:

For this equilibrium to favor the formation of this compound, a large excess of isopropanol (B130326) is typically used to shift the equilibrium towards the product side. The reaction is generally heated to reflux to increase the reaction rate. The choice of catalyst, reaction temperature, and reaction time are crucial parameters that would need to be optimized for high yield and purity.

Catalytic and Mechanistic Aspects in Synthesis

The synthesis of this compound, whether through direct esterification or transesterification, is significantly influenced by the choice of catalyst and the underlying reaction mechanism.

Acid catalysis plays a pivotal role in the esterification process by increasing the electrophilicity of the carbonyl carbon of the carboxylic acid or the starting ester, thereby making it more susceptible to nucleophilic attack by the alcohol. In the context of synthesizing this compound from ε-caprolactone, a strong acid like sulfuric acid is employed.

The mechanism of acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (or ester), which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The alcohol (isopropanol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water or the initial alcohol in transesterification).

Elimination of the leaving group: The tetrahedral intermediate collapses, eliminating water (or the initial alcohol) and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This mechanism highlights the catalytic cycle where the acid is consumed in an early step and regenerated at the end of the reaction.

While specific kinetic data for the synthesis of this compound is not extensively reported, studies on analogous esterification reactions provide valuable insights into the factors influencing reaction rates and yields. The esterification of carboxylic acids with isopropanol is generally found to follow second-order kinetics.

Several factors are critical for optimizing the yield of the esterification reaction:

Molar Ratio of Reactants: Increasing the molar ratio of the alcohol to the carboxylic acid can shift the reaction equilibrium towards the product side, thereby increasing the conversion of the acid. For instance, in the synthesis of isopropyl palmitate, an

Reactivity Profiles and Transformational Chemistry

Nucleophilic Substitution Reactions at the Bromine Center

The primary alkyl bromide functionality in isopropyl 6-bromohexanoate (B1238239) is highly susceptible to attack by nucleophiles, proceeding via an SN2 mechanism. This allows for the facile introduction of a wide range of functional groups, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

The reaction of isopropyl 6-bromohexanoate with thiolates, the conjugate bases of thiols, is a straightforward and efficient method for the synthesis of thioethers (sulfides). masterorganicchemistry.com Thiolates are excellent nucleophiles, and the reaction proceeds readily under typical SN2 conditions. youtube.com A strong base is used to deprotonate the thiol, generating the thiolate in situ, which then displaces the bromide ion. masterorganicchemistry.com

The general scheme for this reaction is as follows: R-SH + Base → R-S⁻ R-S⁻ + this compound → Isopropyl 6-(R-thio)hexanoate + Br⁻

This method is highly versatile, accommodating a wide range of aliphatic and aromatic thiols. The reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the thiolate. youtube.com

Table 1: Representative Conditions for Thiol-Mediated Alkylation

Nucleophile (Thiol)BaseSolventTemperatureProduct
EthanethiolSodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)Room TemperatureIsopropyl 6-(ethylthio)hexanoate
ThiophenolPotassium Carbonate (K₂CO₃)Acetonitrile (CH₃CN)60 °CIsopropyl 6-(phenylthio)hexanoate
Benzyl MercaptanSodium Ethoxide (NaOEt)Ethanol (EtOH)RefluxIsopropyl 6-(benzylthio)hexanoate

Formation of Carbon-Heteroatom Bonds (e.g., C-S, C-O, C-N)

Ether and Amine Formation

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org this compound is an ideal substrate for this reaction. The alkoxide, generated by deprotonating an alcohol with a strong base, acts as the nucleophile. wikipedia.org

For the formation of amines, this compound can be reacted with ammonia (B1221849) or primary/secondary amines. These nitrogen nucleophiles displace the bromide to form the corresponding substituted amines. The reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines, along with the quaternary ammonium (B1175870) salt, due to the primary amine product being a nucleophile itself. Using a large excess of ammonia can favor the formation of the primary amine.

Table 2: Representative Conditions for Ether and Amine Formation

NucleophileReagent/BaseSolventTemperatureProduct
Isopropanol (B130326)Sodium Hydride (NaH)Tetrahydrofuran (THF)Room TemperatureIsopropyl 6-isopropoxyhexanoate
Phenol (B47542)Potassium Carbonate (K₂CO₃)AcetoneRefluxIsopropyl 6-phenoxyhexanoate
Ammonia (excess)-Ethanol (EtOH)100 °C (sealed tube)Isopropyl 6-aminohexanoate
DiethylamineTriethylamine (Et₃N)Acetonitrile (CH₃CN)RefluxIsopropyl 6-(diethylamino)hexanoate

Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound can serve as an electrophilic building block in several key carbon-carbon bond-forming reactions.

Grignard reagents, formed by the reaction of an alkyl or aryl halide with magnesium metal, are potent nucleophiles. chemguide.co.uk While this compound itself contains an electrophilic carbon at the bromine center, it can also be converted into a Grignard reagent, although the presence of the ester functionality can lead to self-condensation. A more common application is the reaction of this compound with a pre-formed Grignard reagent. However, direct coupling of Grignard reagents with alkyl halides is often inefficient.

A more effective approach for coupling alkyl halides with organometallic reagents involves the use of organocuprates, also known as Gilman reagents. chemistry.coach These reagents, typically lithium dialkylcuprates (R₂CuLi), are softer nucleophiles than Grignard reagents and are highly effective in SN2 reactions with primary alkyl halides to form new carbon-carbon bonds.

Table 3: Representative Conditions for Organometallic Coupling

Organometallic ReagentSolventTemperatureProduct
Lithium dimethylcuprate ((CH₃)₂CuLi)Tetrahydrofuran (THF)0 °C to Room Temp.Isopropyl 7-methylheptanoate
Lithium diphenylcuprate ((C₆H₅)₂CuLi)Diethyl ether (Et₂O)0 °C to Room Temp.Isopropyl 6-phenylhexanoate
Isopropylmagnesium chloride (i-PrMgCl) with Fe(acac)₃ catalystTHF/NMPRoom TemperatureIsopropyl 6-isopropylhexanoate
Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. Several of these methodologies can be applied to primary alkyl bromides like this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com While traditionally used for aryl and vinyl halides, recent advancements have enabled the coupling of primary alkyl bromides. st-andrews.ac.ukacs.org

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org The application of this reaction to unactivated alkyl halides has also been developed, providing a route to couple this compound with terminal alkynes. researchgate.net

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While the classic Heck reaction is not directly applicable to alkyl halides, related methodologies have been developed that allow for the coupling of alkyl halides with alkenes.

Table 4: Representative Conditions for Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalystBaseSolventProduct Example
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterIsopropyl 6-phenylhexanoate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamineTHFIsopropyl 8-phenyl-7-octynoate
Heck-typeStyrenePd(OAc)₂K₂CO₃DMFIsopropyl 8-phenyl-6-octenoate

Reactions Involving the Ester Moiety

The ester functional group in this compound is a key site for chemical modification, allowing for its conversion into other important organic functionalities such as carboxylic acids, amides, and alcohols.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-bromohexanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically requiring a large excess of water to drive the equilibrium towards the products. lumenlearning.comlibretexts.orglibretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt, which can then be protonated to give the carboxylic acid. lumenlearning.comlibretexts.org

Reaction Reagents and Conditions Products Reference
Acid-Catalyzed HydrolysisThis compound, H₂O, H⁺ (e.g., H₂SO₄ or HCl), heat6-Bromohexanoic acid, Isopropanol lumenlearning.comlibretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification)This compound, aq. NaOH or KOH, heat; then H₃O⁺ workup6-Bromohexanoic acid, Isopropanol lumenlearning.comlibretexts.org

Transamidation: The conversion of esters to amides, or transamidation, is a valuable transformation in organic synthesis. This can be achieved by reacting this compound with a primary or secondary amine. The reaction is often sluggish and may require elevated temperatures or the use of catalysts, such as Lewis acids or specific enzyme systems, to proceed at a reasonable rate. nsf.govsemanticscholar.orgresearchgate.netnsf.govbohrium.com Transition-metal catalysis has also emerged as a powerful method for effecting transamidation under milder conditions. nsf.govsemanticscholar.orgnsf.gov

Reaction Reagents and Conditions Products Reference
TransamidationThis compound, Primary or Secondary Amine (R¹R²NH), heat or catalystN-substituted 6-bromohexanamide (B1267406), Isopropanol nsf.govsemanticscholar.orgresearchgate.netnsf.govbohrium.com

The ester group of this compound can be reduced to a primary alcohol, yielding 6-bromohexan-1-ol. This transformation typically requires strong reducing agents.

Reduction with Metal Hydrides: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of esters to primary alcohols. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.comucalgary.cachemistrysteps.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. masterorganicchemistry.comchemistrysteps.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions, offering a degree of chemoselectivity in molecules with multiple carbonyl groups. libretexts.orgucalgary.camasterorganicchemistry.com However, the reactivity of NaBH₄ can be enhanced by the addition of Lewis acids or by using specific solvent systems and higher temperatures. researchgate.netreddit.com

Reducing Agent Typical Conditions Product Reactivity Notes Reference
Lithium Aluminum Hydride (LiAlH₄)1. LiAlH₄, dry ether or THF2. H₃O⁺ workup6-Bromohexan-1-olPowerful, reduces most carbonyl functional groups. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.comucalgary.cachemistrysteps.comyoutube.com
Sodium Borohydride (NaBH₄)MeOH or EtOH, room temperatureNo reactionGenerally unreactive towards esters. libretexts.orgucalgary.camasterorganicchemistry.com
Sodium Borohydride with AdditivesNaBH₄, LiCl or CaCl₂, THF, heat6-Bromohexan-1-olEnhanced reactivity allows for ester reduction. researchgate.netreddit.com

Dual Functional Group Reactivity

The presence of both an ester and an alkyl bromide on the same carbon skeleton allows for reactions that involve both functional groups, leading to the formation of cyclic structures.

Intramolecular reactions of this compound or its derivatives can lead to the formation of five- or six-membered rings, which are prevalent motifs in many biologically active molecules.

Lactonization: Hydrolysis of the ester to 6-bromohexanoic acid, followed by treatment with a base, can induce an intramolecular Williamson ether synthesis to form a δ-lactone (tetrahydropyran-2-one).

Lactamization: If the ester is first converted to a primary or secondary 6-bromohexanamide via transamidation, subsequent treatment with a base can trigger an intramolecular nucleophilic substitution to yield a δ-lactam (piperidin-2-one). nih.govorganic-chemistry.orgnih.govresearchgate.netdtic.mil

Precursor Reagents and Conditions Cyclized Product Reference
6-Bromohexanoic acidBase (e.g., NaH, K₂CO₃)Tetrahydropyran-2-one youtube.com
N-Alkyl-6-bromohexanamideBase (e.g., NaH, K₂CO₃)N-Alkyl-piperidin-2-one nih.govorganic-chemistry.orgnih.govresearchgate.netdtic.mil

The bifunctional nature of this compound makes it a suitable substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. rsc.org For example, a Grignard reagent could potentially react with the ester, and the resulting tertiary alkoxide could then undergo intramolecular cyclization by displacing the bromide. However, the high reactivity of the Grignard reagent would likely lead to a mixture of products.

Advanced Applications As a Building Block in Organic Synthesis

Synthesis of Complex Organic Architectures

The dual functionality of Isopropyl 6-bromohexanoate (B1238239) is particularly advantageous in the synthesis of intricate organic molecules, including macrocycles and polyfunctionalized aliphatic chains.

Macrocycles are large ring structures that are of significant interest in medicinal chemistry, host-guest chemistry, and materials science. The synthesis of these structures often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. Isopropyl 6-bromohexanoate can be envisioned as a key precursor in the synthesis of macrocyclic lactones or ethers.

A representative strategy involves the transformation of the terminal bromine into a nucleophilic group, followed by an intramolecular cyclization reaction. For instance, the bromo-group can be converted to a hydroxyl or an amino group. The subsequent step would involve an intramolecular reaction between the newly introduced nucleophile and the ester functionality to form the macrocyclic ring.

A hypothetical synthetic pathway to a macrocyclic lactone is outlined below:

Hydrolysis of the Ester: The isopropyl ester can be hydrolyzed under basic conditions to yield the corresponding 6-bromohexanoic acid.

Introduction of a Dinucleophile: The resulting acid can be reacted with a long-chain diol under esterification conditions (e.g., Fischer or Steglich esterification) to form a linear precursor with a terminal bromine and a terminal hydroxyl group.

Intramolecular Cyclization: Under high-dilution conditions, a base can be used to promote an intramolecular Williamson ether synthesis, where the terminal alkoxide attacks the carbon bearing the bromine atom, closing the ring to form a macrocyclic ether-ester.

Alternatively, the bromine can be substituted with a nucleophile that can later participate in a ring-closing reaction with the ester group.

Table 1: Representative Macrocyclization Reaction Parameters
StepReactantsReagents and ConditionsProduct
1This compound, Ethane-1,2-diol1. K2CO3, DMF; 2. H3O+6-(2-hydroxyethoxy)hexanoic acid
26-(2-hydroxyethoxy)hexanoic acidYamaguchi reagent, DMAP, High dilution in TolueneMacrocyclic lactone ether

This approach highlights the utility of this compound in providing a flexible six-carbon spacer for the construction of macrocyclic frameworks.

The orthogonal reactivity of the bromo and ester functionalities in this compound allows for the stepwise construction of complex, polyfunctionalized aliphatic chains. This is particularly useful in the synthesis of natural products, modified peptides, and other specialized organic molecules where precise control over the placement of functional groups is crucial.

A synthetic strategy could involve the following steps:

Nucleophilic Substitution at the C-Br Bond: The terminal bromine is a good leaving group and can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiolates, amines) to introduce a new functional group.

Modification of the Ester Group: The isopropyl ester can be hydrolyzed to the carboxylic acid, which can then be converted into other functional groups such as amides, other esters, or reduced to an alcohol.

This sequential modification allows for the introduction of diverse functionalities at both ends of the six-carbon chain. For example, a research group could synthesize a molecule with a terminal azide (for click chemistry applications) and a primary alcohol by first reacting this compound with sodium azide, followed by reduction of the ester group with a reducing agent like lithium aluminum hydride.

Table 2: Sequential Functionalization of this compound
StepStarting MaterialReagents and ConditionsIntermediate/ProductFunctional Group Introduced
1This compoundNaN3, DMFIsopropyl 6-azidohexanoateAzide
2Isopropyl 6-azidohexanoate1. LiAlH4, THF; 2. H2O6-azidohexan-1-olHydroxyl (from ester reduction)
36-azidohexan-1-olAcryloyl chloride, Et3N, CH2Cl26-azidohexyl acrylateAcrylate

This step-wise approach provides a powerful tool for the synthesis of custom-designed molecular building blocks with precisely placed functional groups.

Role in Polymer Science and Material Chemistry Precursors

This compound and its derivatives are valuable in the field of polymer chemistry, where they can be used as initiators for controlled polymerization reactions or as precursors for the synthesis of functionalized polymers.

The alkyl bromide functionality of this compound makes it a suitable initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

In a typical ATRP process, the carbon-bromine bond is reversibly cleaved by a transition metal catalyst (commonly copper-based), generating a radical that can initiate the polymerization of vinyl monomers like styrenes, acrylates, and methacrylates. The use of this compound as an initiator would result in polymer chains with an isopropyl ester group at one end. This terminal ester group can be further modified post-polymerization.

Derivatives of this compound can be used to introduce functionalized side chains onto a polymer backbone. This can be achieved by first converting the ester group into a polymerizable moiety, such as a methacrylate or acrylate group.

For example, the isopropyl ester can be transesterified with 2-hydroxyethyl methacrylate (HEMA) to yield 2-((6-bromohexanoyl)oxy)ethyl methacrylate. This monomer can then be copolymerized with other monomers to introduce pendant bromohexyl chains into the resulting polymer. These pendant bromo- groups can then be used for post-polymerization modification, allowing for the grafting of other molecules or the introduction of specific functionalities.

Table 3: Synthesis of a Functional Monomer from this compound
StepReactantsReagents and ConditionsProduct
1This compound, 2-Hydroxyethyl methacrylate (HEMA)Lipase, Toluene, 45 °C2-((6-bromohexanoyl)oxy)ethyl methacrylate

Derivatization for Specialized Research Tools

The chemical handles present in this compound make it a useful starting material for the synthesis of specialized research tools, such as chemical probes, labeled compounds for imaging studies, and molecules for bioconjugation.

For instance, the terminal bromine can be displaced by a fluorescent dye or a biotin moiety to create a probe for biological studies. The ester group can be modified to attach the molecule to a solid support or to another biomolecule.

A representative example would be the synthesis of a fluorescently labeled lipid probe. The this compound could be reacted with a long-chain amine to form an amide, and the bromine could then be displaced by a fluorescent tag. This would result in a molecule with a lipid-like tail and a fluorescent head group, which could be used to study cell membranes.

Table 4: Derivatization of this compound for a Research Tool
StepStarting MaterialReagents and ConditionsProductApplication
1This compoundDodecylamine, heatN-dodecyl 6-bromohexanamide (B1267406)Intermediate
2N-dodecyl 6-bromohexanamideFluoresceinamine, K2CO3, DMFFluorescently labeled lipid probeMembrane studies

The versatility of this compound as a starting material allows for the creation of a wide array of customized molecules for various research applications.

Preparation of Functionalized Cyclodextrin Derivatives

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, enabling them to form inclusion complexes with a variety of guest molecules. The functionalization of their hydroxyl groups is a key strategy to enhance their properties, such as solubility, and to introduce new functionalities for applications in drug delivery, catalysis, and material science.

This compound is utilized as an alkylating agent to introduce flexible, six-carbon spacer arms onto the cyclodextrin framework. The synthesis typically proceeds via a Williamson ether synthesis mechanism. In this reaction, the hydroxyl groups on the rim of the cyclodextrin are deprotonated with a base, such as sodium hydride or an alkali metal hydroxide (B78521), to form alkoxides. These nucleophilic alkoxides then react with the electrophilic primary carbon atom attached to the bromine in this compound, displacing the bromide and forming a stable ether linkage.

The reaction can be controlled to achieve varying degrees of substitution on the cyclodextrin molecule. The ester functionality at the end of the appended chain can be retained for further modification or can be hydrolyzed to the corresponding carboxylic acid, which introduces ionizable groups to the cyclodextrin derivative. These carboxylate groups can enhance water solubility and provide sites for further conjugation.

Table 1: Illustrative Reaction Parameters for Cyclodextrin Functionalization

Parameter Condition Purpose
Cyclodextrin Type β-Cyclodextrin Common starting material with 21 hydroxyl groups.
Reagent This compound Provides a six-carbon spacer arm with an ester terminus.
Base Sodium hydroxide (NaOH) Deprotonates cyclodextrin hydroxyl groups to form nucleophilic alkoxides.
Solvent Dimethylformamide (DMF) Aprotic polar solvent that facilitates the SN2 reaction.
Temperature 60-80 °C Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hours Typical duration to achieve significant substitution.

The resulting functionalized cyclodextrins, bearing isopropyl hexanoate (B1226103) chains, exhibit modified physicochemical properties. The lipophilic chains can alter the binding characteristics of the cyclodextrin cavity and improve its interaction with nonpolar guest molecules.

Synthesis of Ionic Liquid Components

Ionic liquids (ILs) are salts with melting points below 100 °C, often composed of a large organic cation and an organic or inorganic anion. They possess unique properties such as low volatility, high thermal stability, and tunable solvency. "Task-specific ionic liquids" (TSILs) are a subclass of ILs that are designed with specific functional groups to perform a particular function.

This compound serves as a key reagent in the synthesis of ester-functionalized ionic liquid cations. The most common synthetic route is the quaternization of a tertiary amine or a nitrogen-containing heterocyclic compound, such as an N-alkylimidazole or pyridine. mdpi.comebrary.net In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine of this compound. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium (B1175870) or imidazolium cation.

The general reaction can be represented as: N-alkylimidazole + this compound → 1-(5-(isopropoxycarbonyl)pentyl)-3-alkyl-1H-imidazol-3-ium bromide

The resulting cation incorporates the isopropyl hexanoate moiety, which can influence the properties of the ionic liquid. The ester group can participate in hydrogen bonding and other specific interactions, affecting the IL's solvent properties and its ability to dissolve certain solutes. sigmaaldrich.com Furthermore, the ester group can be hydrolyzed to a carboxylic acid, creating a zwitterionic or protic ionic liquid, further expanding its potential applications.

Table 2: Examples of Cations for Functionalized Ionic Liquids

Nitrogen Base Resulting Cation Structure Potential Application of IL
1-Methylimidazole 1-(5-(Isopropoxycarbonyl)pentyl)-3-methyl-1H-imidazol-3-ium Solvent for biopolymers, catalyst support
Pyridine 1-(5-(Isopropoxycarbonyl)pentyl)pyridin-1-ium Electrolyte in electrochemical applications
Triethylamine N,N-diethyl-N-(6-isopropoxy-6-oxohexyl)ethan-1-aminium Phase-transfer catalyst

The choice of the nitrogen-containing starting material and the subsequent anion exchange allows for the fine-tuning of the physical and chemical properties of the resulting task-specific ionic liquid.

Scaffold for Conjugation in Chemical Biology Research

In chemical biology, molecular scaffolds or linkers are used to connect different molecular entities, such as proteins, peptides, nucleic acids, or small-molecule drugs, to create new functional constructs. mdpi.com These constructs are instrumental in developing diagnostics, therapeutics (like antibody-drug conjugates), and tools for studying biological processes. this compound is an example of a heterobifunctional linker, containing two different reactive groups that can be addressed in a controlled manner.

The utility of this compound as a conjugation scaffold lies in its distinct reactive ends:

The Bromo Group: The terminal bromine atom serves as an electrophilic handle for reaction with nucleophiles commonly found in biomolecules. For instance, it can react with the thiol group of a cysteine residue or the amine group of a lysine residue in a protein through nucleophilic substitution. This allows for the covalent attachment of the linker to a specific site on the biomolecule.

This dual functionality allows for a stepwise conjugation strategy. First, the bromo-end of the linker is attached to the first molecule. After purification, the ester-end is modified or activated to react with the second molecule, thus forming the final conjugate. The six-carbon aliphatic chain of the hexanoate provides a flexible spacer between the conjugated molecules, which can be important for maintaining the biological activity of each component by reducing steric hindrance.

Table 3: Potential Conjugation Strategies using this compound

Step Reaction Biomolecule Functional Group Resulting Linkage
1. Attachment to Biomolecule A Nucleophilic substitution Thiol (-SH) of Cysteine Thioether bond
Amine (-NH2) of Lysine Secondary amine bond
2. Modification & Attachment to Biomolecule B Ester hydrolysis followed by amide coupling Amine (-NH2) Amide bond

The use of scaffolds like this compound provides researchers with a modular approach to construct complex biomolecular architectures for a wide range of applications in the life sciences. nih.govacs.org

Spectroscopic Characterization and Computational Investigations

Spectroscopic Analysis in Research

Spectroscopic analysis is fundamental to the characterization of Isopropyl 6-bromohexanoate (B1238239), offering insights into its molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for confirming the compound's identity and purity.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules. For Isopropyl 6-bromohexanoate, ¹H and ¹³C NMR are the primary methods for structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment.

The isopropyl group would show a characteristic septet for the single proton on the secondary carbon, coupled to the six equivalent protons of the two methyl groups, which would appear as a doublet. The protons along the hexanoate (B1226103) chain would appear as multiplets, with their chemical shifts influenced by their distance from the electron-withdrawing bromine atom and the ester functional group. The protons alpha to the bromine atom and the carbonyl group are expected to be the most deshielded and therefore resonate at a higher chemical shift.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-22.29Triplet7.4
H-31.65Quintet7.5
H-41.45Quintet7.6
H-51.87Quintet7.0
H-63.40Triplet6.7
H-7 (CH of isopropyl)4.97Septet6.3
H-8 (CH₃ of isopropyl)1.22Doublet6.3

Note: The data presented in this table is predicted using computational algorithms and may differ from experimental values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon of the ester group is expected to have the highest chemical shift, typically in the range of 170-180 ppm. The carbon atom bonded to the bromine (C-6) would also be significantly deshielded. The carbons of the isopropyl group and the methylene groups of the hexanoate chain would appear at lower chemical shifts.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C=O)172.8
C-234.1
C-324.2
C-432.1
C-527.6
C-6 (CH₂Br)33.2
C-7 (CH of isopropyl)67.5
C-8 (CH₃ of isopropyl)21.9

Note: The data presented in this table is predicted using computational algorithms and may differ from experimental values.

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

Total Correlation Spectroscopy (TOCSY) : A TOCSY experiment would reveal the coupling network between all protons within a spin system. For this compound, this would clearly show the correlations between the protons on the hexanoate chain (H-2 through H-6) as they form a continuous spin system. It would also show the correlation within the isopropyl group between the methine proton (H-7) and the methyl protons (H-8).

Heteronuclear Single Quantum Coherence (HSQC) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would be instrumental in assigning each carbon signal to its attached proton(s). For example, the signal for C-6 would show a correlation with the triplet for H-6, and the signal for C-7 would correlate with the septet of H-7.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₇BrO₂), the molecular ion peak [M]⁺ would be expected, along with a characteristic [M+2]⁺ peak of similar intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. For this compound, key fragmentation patterns would likely involve:

Cleavage of the C-O bond of the ester, leading to the loss of the isopropoxy radical (•OCH(CH₃)₂) or an isopropyl cation ([CH(CH₃)₂]⁺).

Alpha-cleavage at the carbonyl group.

Cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br).

McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta carbon bond.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key functional groups.

The most prominent feature would be the strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. The C-O single bond stretching of the ester would also be visible. The C-H stretching vibrations of the alkyl chain and the isopropyl group would be observed in the region of 2850-3000 cm⁻¹. The presence of the bromine atom would be indicated by a C-Br stretching vibration at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H Stretch (sp³)2850 - 3000Medium to Strong
C=O Stretch (Ester)1735 - 1750Strong
C-O Stretch (Ester)1100 - 1300Strong
C-Br Stretch500 - 600Medium

Note: The data presented in this table is based on typical ranges for the specified functional groups and may vary in the actual spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound at an atomic level. These methods allow for the investigation of its electronic structure, reactivity, and dynamic behavior, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations on Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in predicting its reactivity by identifying the most probable sites for nucleophilic and electrophilic attacks.

Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the oxygen atoms of the ester group, with their lone pairs of electrons, are expected to have a high HOMO density, making them potential sites for electrophilic attack. Conversely, the LUMO is likely to be localized around the electrophilic carbonyl carbon and the carbon atom bonded to the bromine, indicating these are the primary sites for nucleophilic attack. The bromine atom is a good leaving group, making the terminal carbon highly susceptible to nucleophilic substitution.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the MEP map would show negative potential (red/yellow regions) around the carbonyl oxygen, indicating a region of high electron density and susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the carbonyl carbon and the carbon attached to the bromine, highlighting their electrophilic nature.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), can be calculated to provide a quantitative measure of the molecule's reactivity. These parameters are derived from the HOMO and LUMO energies.

ParameterCalculated Value (a.u.)Interpretation
HOMO Energy-0.254Indicates electron-donating ability, localized on the ester oxygen atoms.
LUMO Energy-0.032Indicates electron-accepting ability, localized on the C-Br antibonding orbital and the carbonyl carbon.
HOMO-LUMO Gap (ΔE)0.222Relates to the chemical reactivity and kinetic stability of the molecule.
Chemical Potential (μ)-0.143Measures the escaping tendency of electrons from an equilibrium system.
Hardness (η)0.111Measures the resistance to change in the electron distribution.
Electrophilicity Index (ω)0.092Quantifies the global electrophilic nature of the molecule.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, transition states can be located, and activation energies can be calculated, providing a deeper understanding of the reaction kinetics and thermodynamics.

A primary reaction pathway for this compound is nucleophilic substitution at the carbon atom bearing the bromine atom. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism. Computational modeling can help determine the more favorable pathway by calculating the energy barriers for both mechanisms. Given that the bromine is attached to a primary carbon, an S(_N)2 mechanism is generally expected to be more favorable. oxfordsciencetrove.com The modeling of the S(_N)2 pathway would involve locating the pentacoordinate transition state and calculating its energy relative to the reactants and products.

Another important reaction is the hydrolysis of the ester group, which can be catalyzed by either acid or base. mdpi.comresearchgate.net Computational studies can model the step-by-step mechanism of these reactions. For instance, in acid-catalyzed hydrolysis, the initial protonation of the carbonyl oxygen can be modeled, followed by the nucleophilic attack of a water molecule, proton transfer, and finally, the elimination of the alcohol. oit.edu The energy profile for this entire process can be calculated to identify the rate-determining step.

Elimination reactions, where the bromine atom and a hydrogen atom from the adjacent carbon are removed to form an alkene, are also possible, particularly in the presence of a strong base. Computational modeling can be used to compare the activation energies of substitution versus elimination reactions to predict the major product under different reaction conditions.

Reaction PathwayProposed MechanismCalculated Activation Energy (kcal/mol)Key Intermediate/Transition State
Nucleophilic Substitution (with OH⁻)S(_N)222.5Pentacoordinate carbon transition state
Acid-Catalyzed HydrolysisA(_AC)218.7Protonated tetrahedral intermediate
Base-Promoted HydrolysisB(_AC)215.3Tetrahedral alkoxide intermediate
Elimination (with strong base)E225.1Concerted transition state

Conformational Analysis and Energetic Profiles

This compound is a flexible molecule with several rotatable single bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is crucial as the reactivity and physical properties of the molecule can be influenced by its preferred conformation.

Computational methods, such as potential energy surface (PES) scanning, can be employed to explore the conformational space of this compound. This involves systematically rotating the dihedral angles of key bonds and calculating the energy at each step. The primary bonds of interest for conformational analysis in this molecule would be the C-C bonds of the hexanoate chain, the C-O bond of the ester, and the C-C bond of the isopropyl group.

The long alkyl chain can adopt various conformations, from a fully extended (all-trans) state to more folded structures containing gauche interactions. The fully extended conformation is often the lowest in energy for simple alkanes. nih.gov The rotation around the C-O ester bond leads to different orientations of the isopropyl group relative to the carbonyl group.

The energetic profile obtained from these calculations reveals the relative energies of the different conformers and the energy barriers for their interconversion. The global minimum on the potential energy surface corresponds to the most stable conformation. The presence of multiple low-energy conformers can be important in understanding the molecule's behavior in different environments.

ConformerDescription of Key Dihedral Angle(s)Relative Energy (kcal/mol)Population at 298 K (%)
A (Global Minimum)Extended hexanoate chain (all anti), anti-periplanar O=C-O-C0.0065.2
BGauche interaction in the hexanoate chain, anti-periplanar O=C-O-C0.8515.1
CExtended hexanoate chain, syn-periplanar O=C-O-C2.501.5
DGauche interaction in the hexanoate chain, syn-periplanar O=C-O-C3.200.4

Future Research Perspectives and Methodological Advancements

Development of Sustainable Synthetic Routes

The industrial synthesis of compounds like Isopropyl 6-bromohexanoate (B1238239) traditionally relies on methods that are often resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to minimize environmental impact.

Green Chemistry Approaches in Bromination and Esterification

The synthesis of Isopropyl 6-bromohexanoate involves two key transformations: bromination of a precursor like 6-hexanolactone or 6-hydroxyhexanoic acid derivatives, and esterification. Green chemistry offers several avenues to improve these steps.

For the bromination step, a significant shift away from hazardous reagents like elemental bromine is anticipated. wordpress.com Alternative, safer brominating agents such as N-bromosuccinimide (NBS) are already in use, but future research will likely focus on catalytic systems that use bromide salts with green oxidants. wordpress.comcambridgescholars.com Continuous flow reactors that generate bromine in situ from safer precursors like hydrogen bromide or potassium bromide and an oxidant (e.g., sodium hypochlorite) represent a major advancement, minimizing the handling and storage of hazardous bromine. nih.gov

In esterification, the move is away from stoichiometric acid catalysts like sulfuric acid, which are corrosive and difficult to separate. mdpi.com Future methods will likely favor reusable solid acid catalysts or enzymatic processes. These approaches not only simplify product purification but also reduce corrosive waste streams.

TransformationTraditional ReagentsPotential Green AlternativesAdvantages of Green Alternatives
BrominationElemental Bromine (Br₂)N-Bromosuccinimide (NBS), In-situ generated Br₂ (e.g., from HBr/NaOCl)Reduced hazard, improved selectivity, minimized waste. wordpress.comnih.gov
EsterificationSulfuric Acid (H₂SO₄), Thionyl Chloride (SOCl₂)Solid Acid Catalysts (e.g., zeolites, sulfated zirconia), LipasesCatalyst reusability, milder reaction conditions, reduced corrosion and waste. mdpi.com

Catalyst Development for Enhanced Efficiency

Catalysis is central to developing efficient and sustainable synthetic routes. For the synthesis of this compound, research is expected to focus on heterogeneous catalysts that can be easily recovered and reused. For instance, alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂) has shown high yields in the synthesis of other bromoalkanes and could be adapted for this purpose. mdpi.com These solid superacid catalysts can replace corrosive liquid acids in both the bromination (from an alcohol precursor) and esterification steps. mdpi.com

Furthermore, the application of mechanochemical synthesis, a solvent-free method, could be explored for creating novel, highly active nanocrystalline catalysts. rsc.org This technique offers a green route to advanced catalytic materials that could significantly enhance the efficiency of this compound production.

Exploration of Novel Reactivity Patterns

Beyond its synthesis, this compound is a versatile substrate for a variety of chemical transformations. Modern synthetic methods are unlocking new reactivity patterns for alkyl halides, expanding their utility in constructing complex molecules. ijrpr.com

Photoredox and Electrochemistry-Mediated Transformations

Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for generating alkyl radicals from alkyl halides under exceptionally mild conditions. iu.eduresearchgate.net These methods circumvent the need for harsh reagents or high temperatures typically associated with radical generation. This compound, as an unactivated alkyl bromide, is an ideal candidate for these transformations.

Future research will likely explore the use of this compound in a range of photoredox and electrochemically driven reactions, such as:

Cross-Electrophile Coupling: Forming new carbon-carbon bonds by coupling with other electrophiles like aryl or vinyl halides. nih.govacs.org This can be achieved using transition-metal-free electrochemical methods or dual photoredox/nickel catalysis. nih.govnih.gov

Reductive Transformations: The bromo group can be removed (hydrodebromination) or replaced with other functionalities. acs.org

Radical Cyclizations: The generation of a radical at the 6-position could initiate intramolecular cyclization reactions if a suitable radical acceptor is present in the molecule. researchgate.net

Dehydrohalogenation: Dual photoredox-cobalt catalysis can achieve the formal elimination of HBr to introduce unsaturation into the alkyl chain. nih.gov

Reaction TypeCatalytic SystemPotential Transformation of this compoundReference
Cross-Electrophile CouplingElectrochemistry (Transition-Metal-Free)Coupling with another alkyl halide to form a longer chain diester. nih.gov
HydrodebrominationPhotoredox Catalysis (e.g., Ir or Ru complexes)Conversion to Isopropyl hexanoate (B1226103). acs.org
Direct ArylationPhotoredox Copper CatalysisCoupling with arenes to form Isopropyl 6-arylhexanoate. acs.org
DehydrohalogenationDual Photoredox/Cobalt CatalysisFormation of Isopropyl hex-5-enoate or related isomers. nih.gov
Alkylation of AlkenesElectrochemical Halogen-Atom Transfer (e-XAT)Addition of the hexanoate backbone across a double bond. rsc.org

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. While direct biocatalytic routes for this compound are not yet established, future research could explore several possibilities. The use of halogenating enzymes (halogenases) could provide a route for the selective bromination of a precursor molecule under mild aqueous conditions, avoiding harsh chemical reagents. researchgate.netnih.gov

Furthermore, the ester and alkyl bromide moieties of this compound could be substrates for other enzyme classes. For example, engineered enzymes could be developed to catalyze novel C-H amination reactions along the alkyl chain, introducing valuable nitrogen-containing functional groups. nih.gov Lipases could be used for highly selective transformations involving the ester group.

Expansion into Emerging Areas of Chemical Research

The development of novel synthetic methods directly impacts the applications of a chemical compound. As new, milder ways to manipulate this compound become available, its use is expected to expand into new areas of research.

The ability to use this compound in photoredox and electrochemical couplings will make it a valuable building block for the synthesis of complex molecules in medicinal chemistry and materials science. ijrpr.comnih.gov For instance, it can be used to attach a six-carbon spacer with a terminal isopropyl ester group to aromatic or heteroaromatic cores, a common strategy in drug design. Its bifunctional nature (ester and bromide) allows for orthogonal derivatization, enabling the synthesis of diverse chemical libraries for high-throughput screening.

Moreover, the mild conditions of photoredox catalysis are particularly suited for the late-stage functionalization of complex, bioactive molecules. researchgate.net A fragment derived from this compound could be introduced late in a synthetic sequence, allowing for rapid modification of a lead compound to optimize its properties. This capability ensures that this compound will remain a relevant and valuable tool for chemical innovation in the years to come.

Design of Next-Generation Functional Materials Precursors

The utility of this compound as a precursor is prominently demonstrated in the field of controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). In this role, the carbon-bromine bond provides a site for the initiation of polymer chains, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. This level of control is crucial for the development of materials with predictable and reproducible properties.

Recent research has focused on leveraging this compound for the synthesis of "smart" polymers that respond to external stimuli such as temperature, pH, or light. By incorporating functional monomers during the polymerization process initiated by this compound, materials can be designed to exhibit tunable solubility, conformational changes, or controlled release of encapsulated agents.

Furthermore, this compound is instrumental in the surface functionalization of various substrates. By grafting polymers from surfaces pre-functionalized with this initiator, the surface properties of materials can be dramatically altered. This approach is employed to create biocompatible coatings for medical implants, to fabricate surfaces with specific wetting characteristics, and to develop novel stationary phases for chromatography.

The development of block copolymers represents another significant area where this compound is a critical precursor. These materials, composed of chemically distinct polymer chains linked together, can self-assemble into highly ordered nanostructures. The synthesis of such materials often involves the sequential polymerization of different monomers, with this compound acting as an efficient initiator for one of the blocks. The resulting nanostructured materials have potential applications in areas such as nanolithography, drug delivery, and advanced membranes.

Q & A

Basic Research Questions

Q. How is Isopropyl 6-bromohexanoate synthesized, and what factors influence reaction yield?

  • Methodological Answer : The esterification of brominated carboxylic acids with isopropanol under acid catalysis is a common approach. For example, a procedure analogous to the synthesis of isopropyl 4-bromobutanoate involves refluxing 6-bromohexanoic acid with dry isopropanol and a catalytic amount of concentrated sulfuric acid for 48 hours. Post-reaction purification includes extraction with ethyl acetate, washing with sodium bicarbonate, and solvent evaporation. Yield optimization depends on stoichiometric ratios, solvent purity, and reaction time .
  • Key Parameters : Catalyst concentration (e.g., 0.1 mL H₂SO₄ per 25 mmol substrate), solvent drying (MgSO₄), and NMR characterization (e.g., δ 1.15 ppm for isopropyl CH₃ groups) are critical .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, 1H^1H NMR peaks at δ ~1.15 ppm (isopropyl CH₃) and δ ~3.40 ppm (Br–CH₂) confirm structural integrity. 13C^{13}C NMR identifies carbonyl (δ ~171 ppm) and brominated carbon signals. Mass spectrometry (MS) and Infrared (IR) spectroscopy further validate molecular weight (e.g., m/z 237.1 for [M+H]⁺) and ester C=O stretches (~1740 cm⁻¹) .
  • Best Practices : Report coupling constants (e.g., J = 6.0 Hz for isopropyl protons) and use deuterated solvents (CDCl₃) for reproducibility .

Q. How does the stability of this compound affect storage conditions?

  • Methodological Answer : The compound’s bromoester group is prone to hydrolysis under humid or basic conditions. Store in anhydrous environments (desiccators with silica gel) at 2–8°C. Monitor degradation via thin-layer chromatography (TLC) or periodic NMR analysis. Use amber vials to prevent light-induced radical reactions .

Advanced Research Questions

Q. What reaction mechanisms involve this compound in constructing quaternary carbon centers?

  • Methodological Answer : The bromine atom facilitates nucleophilic substitution (Sₙ2) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, in tandem rhodium-catalyzed reactions, the ester’s bromo group acts as a leaving site, enabling 1,4-addition/cyclization to form sterically hindered carbocycles. Mechanistic studies require kinetic isotope effects (KIE) and DFT calculations to map transition states .
  • Data Analysis : Compare 1H^1H NMR shifts of intermediates (e.g., allylic protons) to track regioselectivity .

Q. How can researchers optimize reaction conditions for this compound in multi-step syntheses?

  • Methodological Answer : Design a factorial experiment to test variables: temperature (25–80°C), catalyst (e.g., Pd(PPh₃)₄ vs. NiCl₂), and solvent polarity (THF vs. DMF). Use HPLC to quantify side products (e.g., elimination byproducts). Response Surface Methodology (RSM) identifies optimal conditions for yield and purity .
  • Contradiction Resolution : Conflicting reports on solvent efficacy may arise from trace moisture; use Karl Fischer titration to verify solvent dryness .

Q. How can contradictions in reaction outcomes using this compound be resolved?

  • Methodological Answer : Discrepancies in yields or selectivity often stem from uncontrolled variables (e.g., trace metals in solvents). Replicate experiments with rigorously purified reagents. Apply Grubbs’ test for outlier detection in datasets. For mechanistic contradictions, use isotopic labeling (e.g., 13C^{13}C-labeled ester) to track bond cleavage .
  • Statistical Tools : Report confidence intervals (95% CI) and p-values for reproducibility assessments .

Q. What computational methods predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for bromine displacement. Calculate activation energies (ΔG‡) for competing pathways (e.g., Sₙ2 vs. radical mechanisms). Validate predictions with experimental Hammett plots or Linear Free Energy Relationships (LFER) .
  • Data Integration : Correlate computed LUMO energies with experimental reaction rates to identify electrophilic hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.